3-Mercaptopropylmethyldimethoxysilane

Catalog No.
S1897377
CAS No.
31001-77-1
M.F
C6H16O2SSi
M. Wt
180.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Mercaptopropylmethyldimethoxysilane

CAS Number

31001-77-1

Product Name

3-Mercaptopropylmethyldimethoxysilane

IUPAC Name

3-[dimethoxy(methyl)silyl]propane-1-thiol

Molecular Formula

C6H16O2SSi

Molecular Weight

180.34 g/mol

InChI

InChI=1S/C6H16O2SSi/c1-7-10(3,8-2)6-4-5-9/h9H,4-6H2,1-3H3

InChI Key

IKYAJDOSWUATPI-UHFFFAOYSA-N

SMILES

CO[Si](C)(CCCS)OC

Canonical SMILES

CO[Si](C)(CCCS)OC
  • Methoxy (-OCH3) groups: These groups readily react with hydroxyl (OH) groups on various surfaces, forming siloxane (Si-O-Si) bonds. This creates a strong covalent linkage between MPDMS and the substrate [].
  • Mercapto (-SH) group: This thiol group offers versatility for further chemical reactions. It can participate in thiol-ene click chemistry or form disulfide bonds with other thiol-containing molecules, allowing the attachment of desired functionalities onto the modified surface [].

This combination enables MPDMS to covalently bond to various substrates like glass, metal oxides, and polymers, introducing a monolayer with terminal thiol groups. These surface-bound thiols can then be used for subsequent grafting reactions, tailoring the surface properties for specific research applications.

Here are some examples of how MPDMS is used in surface modification research:

  • Immobilization of biomolecules: MPDMS can be used to attach biomolecules like enzymes, antibodies, or DNA strands onto surfaces. The thiol groups on the modified surface can be exploited to create bioconjugates through well-established chemistries [].
  • Creating self-assembled monolayers (SAMs): MPDMS can be used to form well-defined and ordered layers of molecules on a substrate. This allows researchers to control the surface properties at the molecular level, influencing phenomena like cell adhesion, wettability, and electron transfer [].
  • Functionalization of nanoparticles: MPDMS can be used to modify the surface of nanoparticles, introducing functionalities for targeted drug delivery, bioimaging, or specific catalytic properties [].

Other Research Applications

Beyond surface modification, MPDMS shows potential in other areas of scientific research:

  • Synthesis of mesoporous materials: MPDMS can act as a precursor for the synthesis of mesoporous materials, which are ordered structures with pores in the nano-meter range. These materials have applications in catalysis, drug delivery, and separations.
  • Development of new polymeric materials: MPDMS can be incorporated into polymer chains during synthesis, introducing cross-linking sites or thiol functionalities for further modifications. This allows researchers to design polymers with tailored properties for specific applications.

3-Mercaptopropylmethyldimethoxysilane is an organosilicon compound characterized by the presence of a thiol group and methoxy groups attached to a propyl chain. Its molecular formula is C₆H₁₆O₂SSi, with a molecular weight of 180.34 g/mol. This compound appears as a clear to straw-colored liquid and has a distinctive sulfide odor. It is notable for its reactivity with moisture, leading to hydrolysis and the formation of silanol groups, which can further polymerize or bond with various substrates .

  • Hydrolysis: In the presence of water, the methoxy groups hydrolyze to form silanol groups, releasing methanol. This reaction is crucial for its application in bonding to surfaces and materials.
  • Condensation: The silanol groups can condense with each other or with other silanol-containing compounds, forming siloxane bonds and contributing to the formation of silicate networks.
  • Thiol Reactions: The thiol group can participate in various reactions, including Michael addition and disulfide bond formation, which are important in organic synthesis and materials science .

The synthesis of 3-Mercaptopropylmethyldimethoxysilane typically involves the following methods:

  • Alkylation of Thiol: This method involves reacting mercaptopropyl compounds with methyl dimethoxysilanes under basic conditions to facilitate nucleophilic substitution.
  • Hydrosilylation: A more advanced method where alkenes are reacted with silanes in the presence of catalysts, leading to the incorporation of thiol groups into silane structures.
  • Direct Silylation: Involves the direct reaction of mercaptoalkanes with silanes containing methoxy groups under controlled conditions .

3-Mercaptopropylmethyldimethoxysilane has diverse applications across various fields:

  • Nanotechnology: Used in the preparation of thiol-organosilica nanoparticles which have applications in drug delivery systems and as catalysts.
  • Adhesives and Sealants: Acts as a coupling agent to enhance adhesion between organic polymers and inorganic substrates.
  • Coatings: Utilized in surface modification processes to impart hydrophobicity or enhance mechanical properties.
  • Biocompatible Materials: Investigated for use in biomedical applications due to its potential interactions with biological systems .

Interaction studies involving 3-Mercaptopropylmethyldimethoxysilane focus on its reactivity with various substrates and biological systems. Research has shown that it can effectively bond to metal oxides, enhancing the performance of coatings and adhesives. Additionally, studies on its interaction with biomolecules suggest potential uses in drug delivery systems, although further research is needed to fully understand its biological implications .

Several compounds share structural similarities with 3-Mercaptopropylmethyldimethoxysilane, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
3-MercaptopropyltrimethoxysilaneC₆H₁₈O₃SSiContains trimethoxy groups; used for similar applications but may offer different reactivity.
3-AminopropyltriethoxysilaneC₈H₁₉NO₃SiContains an amine group; used for bonding applications but lacks thiol reactivity.
3-ThiocyanatopropyltriethoxysilaneC₇H₁₃NOSiContains a thiocyanate group; offers different chemical reactivity compared to thiols.

The uniqueness of 3-Mercaptopropylmethyldimethoxysilane lies in its combination of both thiol and methoxy functionalities, allowing it to participate in diverse

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (46.51%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (52.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (46.51%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (52.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (51.16%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (46.51%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

31001-77-1

Wikipedia

3-Mercaptopropylmethyldimethoxysilane

General Manufacturing Information

Rubber product manufacturing
1-Propanethiol, 3-(dimethoxymethylsilyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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